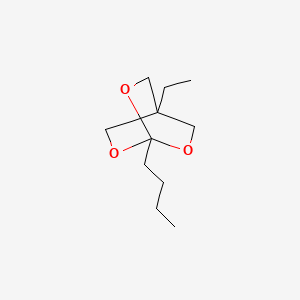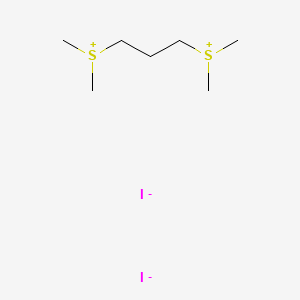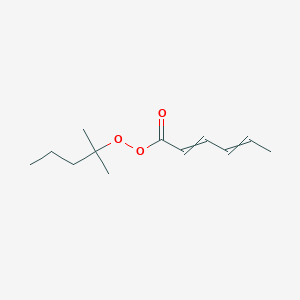![molecular formula C12H6F4O B14594640 1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde CAS No. 61405-02-5](/img/structure/B14594640.png)
1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an aldehyde group. This compound is part of the annulene family, known for their monocyclic hydrocarbons with conjugated double bonds .
Preparation Methods
The synthesis of 1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Scientific Research Applications
1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical pathways. The aldehyde group can form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
1,2,3,4-Tetrafluoro-5H-benzo7annulene-6-carbaldehyde can be compared with other annulene derivatives, such as:
Benzene: A simpler aromatic compound with no fluorine atoms.
Cyclooctatetraene: Another annulene with different ring size and properties.
1,2,3,4-Tetrafluorobenzene: Similar in fluorine content but lacks the annulene structure. The unique combination of fluorine atoms and the annulene structure makes 1,2,3,4-Tetrafluoro-5H-benzoannulene-6-carbaldehyde distinct in its reactivity and applications
Properties
CAS No. |
61405-02-5 |
|---|---|
Molecular Formula |
C12H6F4O |
Molecular Weight |
242.17 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde |
InChI |
InChI=1S/C12H6F4O/c13-9-7-3-1-2-6(5-17)4-8(7)10(14)12(16)11(9)15/h1-3,5H,4H2 |
InChI Key |
RMQKPUSYSDONAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=CC2=C1C(=C(C(=C2F)F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


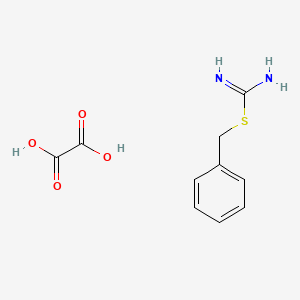
![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)

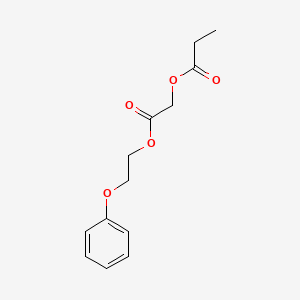

![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
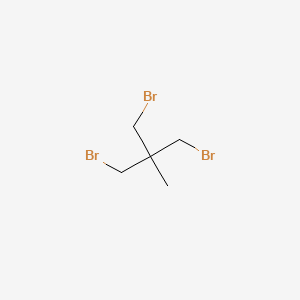
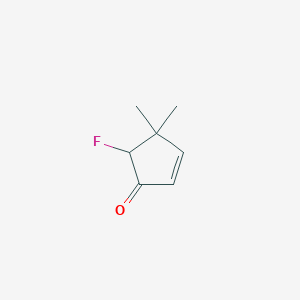
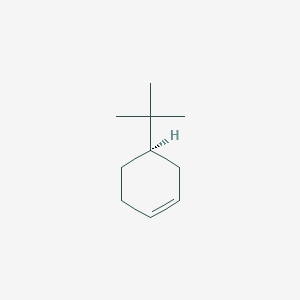
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
